2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate
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Overview
Description
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2ClFIO3S. It is known for its unique combination of halogens (chlorine, fluorine, and iodine) attached to a phenyl ring, along with a trifluoromethanesulphonate group. This compound is utilized in various fields of scientific research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Starting with o-chlorobenzoic acid, nitration is performed to introduce a nitro group.
Friedel-Crafts Acylation: The nitro compound undergoes Friedel-Crafts acylation to form a ketone intermediate.
Reduction: The nitro group is reduced to an amine.
Sandmeyer Reaction: The amine is converted to an iodide using the Sandmeyer reaction.
Triflation: Finally, the iodinated compound is reacted with trifluoromethanesulfonic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogens (chlorine, fluorine, and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .
Scientific Research Applications
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate involves its ability to undergo various chemical reactions, thereby modifying the structure and function of target molecules. The trifluoromethanesulphonate group is a good leaving group, facilitating substitution reactions. The halogens can participate in halogen bonding and other interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenyl triflate
- 2-Chloro-4-fluoro-5-iodophenyl methanone
- 2-Chloro-4-fluoro-5-iodophenyl ketone
Uniqueness
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct reactivity compared to other similar compounds. This group enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAPLUBFWKTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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